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Compound of Interest

Compound Name: (S)-(+)-2-Octanol

CAS No.: 6169-06-8

Cat. No.: B1225365

Get Quote

Spectroscopic Data for (S)-(+)-2-Octanol: A
Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for (S)-(+)-2-Octanol,
a chiral secondary alcohol with applications in the flavor and fragrance industry, as well as in

chemical synthesis. The following sections present nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed

experimental protocols for data acquisition. This document is intended for researchers,

scientists, and professionals in drug development who require a thorough understanding of the

analytical characterization of this compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (S)-(+)-2-Octanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.80 sextet 1H H-2

~1.68 broad s 1H OH

~1.51 - 1.18 m 10H
H-3, H-4, H-5, H-6, H-

7

~1.18 d 3H H-1

~0.89 t 3H H-8

¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ) ppm Carbon Assignment

~68.3 C-2

~39.4 C-3

~31.8 C-5

~29.3 C-6

~25.8 C-4

~23.5 C-1

~22.6 C-7

~14.1 C-8

Infrared (IR) Spectroscopy
Sample Preparation: Neat Liquid Film
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Wavenumber (cm⁻¹) Description of Absorption Functional Group

~3340 (broad) Strong, broad absorption O-H stretch (alcohol)

~2925 Strong, sharp absorption C-H stretch (alkane)

~2855 Strong, sharp absorption C-H stretch (alkane)

~1465 Medium absorption C-H bend (alkane)

~1375 Medium absorption C-H bend (alkane)

~1110 Strong absorption
C-O stretch (secondary

alcohol)

Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

130 < 1 [M]⁺ (Molecular Ion)

115 ~5 [M-CH₃]⁺

87 ~10 [M-C₃H₇]⁺

73 ~20 [M-C₄H₉]⁺

59 ~40 [C₃H₇O]⁺

45 100 [C₂H₅O]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of (S)-(+)-2-Octanol (approximately 10-20 mg for ¹H NMR, 50-

100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform
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(CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is

transferred to a 5 mm NMR tube.

Instrumentation: A 300 MHz (or higher field) NMR spectrometer is used for data acquisition.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.

Relaxation Delay: 1.0 s.

Acquisition Time: ~4 s.

Spectral Width: ~12 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 512-1024.

Relaxation Delay: 2.0 s.

Acquisition Time: ~1.5 s.

Spectral Width: ~200 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
Sample Preparation: A single drop of neat (S)-(+)-2-Octanol is placed on the surface of a

clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create

a thin liquid film between the plates.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1225365/docs?utm_src=pdf-body#spectroscopic-data-for-s-2-octanol-nmr-ir-mass-spec
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1225365?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.[2]

Resolution: 4 cm⁻¹.

Number of Scans: 16.

Mode: Transmittance or Absorbance.

Procedure:

A background spectrum of the empty spectrometer is recorded.

The prepared salt plate "sandwich" containing the sample is placed in the sample holder.

The sample spectrum is recorded. The final spectrum is presented as a ratio of the sample

spectrum to the background spectrum.

Mass Spectrometry (MS)
Sample Introduction: A small amount of (S)-(+)-2-Octanol is introduced into the mass

spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS),

injected onto a GC column for separation prior to ionization. For a volatile liquid, direct

introduction can be achieved by heating the sample to generate sufficient vapor pressure.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

Acquisition Parameters:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Source Temperature: ~200-250 °C.

Mass Range: m/z 40-200.
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Scan Speed: ~1 scan/second.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and

the characteristic fragmentation pattern. The relative intensities of the fragment ions are

calculated with respect to the base peak (the most intense peak in the spectrum).

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (S)-(+)-2-Octanol.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1225365?utm_src=pdf-custom-synthesis#bc-rfq
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://www.ursinus.edu/live/files/2943-ftir-pure-liquids-doc
https://www.benchchem.com/product/b1225365/docs#spectroscopic-data-for-s-2-octanol-nmr-ir-mass-spec
https://www.benchchem.com/product/b1225365/docs#spectroscopic-data-for-s-2-octanol-nmr-ir-mass-spec
https://www.benchchem.com/product/b1225365/docs#spectroscopic-data-for-s-2-octanol-nmr-ir-mass-spec
https://www.benchchem.com/product/b1225365/docs#spectroscopic-data-for-s-2-octanol-nmr-ir-mass-spec
https://www.benchchem.com/product/b1225365?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1225365?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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